Spt-IN-1
Overview
Description
SPT Imidazopyridine 1: is a potent inhibitor of serine palmitoyl transferase, an enzyme involved in the biosynthesis of sphingolipidsIt has shown significant biological activity, including the reduction of plasma ceramide levels and modulation of lipid profiles in vivo .
Biochemical Analysis
Biochemical Properties
SPT Imidazopyridine 1 plays a significant role in biochemical reactions. It is known to interact with the enzyme serine palmitoyl transferase (SPT), acting as a potent inhibitor . This interaction involves the dose-dependent inhibition of the incorporation of 14 C-serine into ceramide .
Cellular Effects
SPT Imidazopyridine 1 has notable effects on various types of cells and cellular processes. It reduces plasma ceramide levels in vivo, which can influence cell function . Additionally, it has been observed to increase plasma HDL and reduce vLDL cholesterol levels in rats .
Molecular Mechanism
The molecular mechanism of action of SPT Imidazopyridine 1 involves its binding interactions with biomolecules and its effects on enzyme activity. As a potent SPT inhibitor, it prevents the enzyme from performing its normal function, which is to incorporate 14 C-serine into ceramide .
Temporal Effects in Laboratory Settings
It is known that it dose-dependently inhibits the incorporation of 14 C-serine into ceramide .
Dosage Effects in Animal Models
The effects of SPT Imidazopyridine 1 vary with different dosages in animal models. It has been observed to reduce plasma ceramide levels in vivo and also increase plasma HDL and reduce vLDL cholesterol levels in rats .
Metabolic Pathways
SPT Imidazopyridine 1 is involved in the metabolic pathway of ceramide synthesis, where it acts as an inhibitor of the enzyme serine palmitoyl transferase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its role as an SPT inhibitor, it is likely to interact with this enzyme at its site of action .
Subcellular Localization
Given its role as an SPT inhibitor, it is likely to be found where this enzyme is located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPT Imidazopyridine 1 typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile .
Industrial Production Methods: Industrial production of SPT Imidazopyridine 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: SPT Imidazopyridine 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazopyridine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazopyridine derivatives, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: SPT Imidazopyridine 1 is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable scaffold in medicinal chemistry .
Biology: In biological research, SPT Imidazopyridine 1 is used to study the role of serine palmitoyl transferase in sphingolipid metabolism. It helps in understanding the biochemical pathways involved in lipid biosynthesis .
Medicine: The compound has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as metabolic disorders and neurodegenerative diseases. It has shown promise in reducing plasma ceramide levels and improving lipid profiles .
Industry: In the industrial sector, SPT Imidazopyridine 1 is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
SPT Imidazopyridine 1 exerts its effects by inhibiting serine palmitoyl transferase, an enzyme that catalyzes the first step in sphingolipid biosynthesis. By inhibiting this enzyme, the compound reduces the production of ceramides, which are involved in various cellular processes. The reduction in ceramide levels leads to changes in lipid metabolism and has potential therapeutic effects in metabolic and neurodegenerative diseases .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,5-a]pyridine: Used in the formation of organometallic complexes and optical applications.
Pyrazolo[1,5-a]pyridine: Exhibits neuroprotective and anti-inflammatory properties
Uniqueness: SPT Imidazopyridine 1 is unique due to its potent inhibition of serine palmitoyl transferase and its ability to modulate lipid metabolism. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRYMMKMUTPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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